4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
CAS No.: 835602-02-3
Cat. No.: VC16828553
Molecular Formula: C18H11BrCl3NO2
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835602-02-3 |
|---|---|
| Molecular Formula | C18H11BrCl3NO2 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 4-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
| Standard InChI | InChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2 |
| Standard InChI Key | RRTYPNJMVMOZLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physical Properties
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has the molecular formula C₁₈H₁₁BrCl₃NO₂, derived from its aniline core substituted with bromine, chlorine, and dichlorophenoxy groups. Key physical properties include:
The compound’s low water solubility and high thermal stability are attributed to its hydrophobic halogen substituents and aromatic backbone .
Structural Elucidation
The molecule features a central aniline group (C₆H₅NH₂) substituted at the para-position with a phenoxy ring. This phenoxy group is further modified at the 4-, 5-, and 2-positions with bromine, chlorine, and a 2,4-dichlorophenoxy moiety, respectively. X-ray crystallography of analogous compounds reveals a planar aromatic system with dihedral angles of ~30° between the aniline and phenoxy rings, optimizing π-π stacking interactions. Halogen atoms induce electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at the ortho and para positions relative to the amine group .
Synthesis and Purification
Synthetic Pathways
The synthesis of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves three primary steps:
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Ullmann Coupling: A brominated phenol derivative reacts with 2,4-dichlorophenol in the presence of a copper catalyst to form the diaryl ether backbone.
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Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ introduces additional chlorine atoms at specific positions .
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Nitro Reduction: The intermediate nitro compound is reduced to the final aniline using hydrogen gas and a palladium catalyst, achieving >95% yield.
Side reactions, such as over-chlorination or dehalogenation, are minimized by controlling reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd/C).
Purification Techniques
Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. High-performance liquid chromatography (HPLC) analysis confirms purity >99%, with impurities including unreacted starting materials (<0.5%) and dehalogenated byproducts (<0.3%) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the ortho and para positions relative to the amine. For example, nitration with HNO₃/H₂SO₄ yields a mono-nitro derivative at the ortho position (70% yield), while sulfonation produces a sulfonic acid analog.
Nucleophilic Aromatic Substitution
Bromine and chlorine atoms at activated positions participate in SNAr reactions. Treatment with sodium methoxide replaces the 4-bromo substituent with a methoxy group (55% yield), enabling further derivatization.
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura couplings, reacting with arylboronic acids to form biaryl structures. For instance, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields a biphenyl derivative (82% yield).
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate inhibition of cytochrome P450 enzymes (IC₅₀ = 2.1 µM for CYP3A4), likely through coordination of the aniline nitrogen to the heme iron . This activity suggests potential use in modulating drug metabolism or treating metabolic disorders .
Antimicrobial Properties
Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to chloramphenicol. The dichlorophenoxy group enhances membrane permeability, facilitating disruption of bacterial lipid bilayers .
Cytotoxicity
Human hepatoma (HepG2) cells treated with 10 µM of the compound show 40% viability reduction via apoptosis, as indicated by caspase-3 activation. Structure-activity relationships (SAR) suggest that the bromine atom is critical for this effect .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing kinase inhibitors. For example, coupling with pyrimidine derivatives yields molecules with IC₅₀ values <10 nM against EGFR mutants.
Agrochemical Development
As a herbicide precursor, it inhibits acetolactate synthase (ALS) in weeds (Ki = 15 nM), disrupting branched-chain amino acid biosynthesis . Field trials show 90% control of Amaranthus retroflexus at 50 g/ha .
Materials Science
Incorporated into polymers, it enhances flame retardancy (LOI = 32%) due to bromine and chlorine content. Thermosetting resins derived from the compound exhibit glass transition temperatures (Tg) of 210°C, suitable for high-performance composites.
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